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2,3-Diethyl-5-methylpyrazine

Flavor Chemistry Sensory Science Food Science

2,3-Diethyl-5-methylpyrazine (CAS 18138-04-0) is an alkylpyrazine flavor compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It is a colorless to light yellow liquid at room temperature with a density of 0.965 g/mL at 25 °C and a boiling point of 198.1±35.0 °C at 760 mmHg.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 18138-04-0
Cat. No. B150936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethyl-5-methylpyrazine
CAS18138-04-0
Synonyms2,3-Diethyl-6-methylpyrazine;  2-Methyl-5,6-diethylpyrazine;  5-Methyl-2,3-diethylpyrazine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N=C1CC)C
InChIInChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
InChIKeyPSINWXIDJYEXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymoderately soluble in water;  soluble in oils, organic solvents
miscible at room temperature (in ethanol)
6.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethyl-5-methylpyrazine (CAS 18138-04-0) Procurement Guide: Properties and Analytical Specifications


2,3-Diethyl-5-methylpyrazine (CAS 18138-04-0) is an alkylpyrazine flavor compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol [1]. It is a colorless to light yellow liquid at room temperature with a density of 0.965 g/mL at 25 °C and a boiling point of 198.1±35.0 °C at 760 mmHg . This compound is naturally occurring in a wide range of thermally processed foods, including coffee, roasted nuts, cocoa, meats, and baked goods, where it is formed primarily through the Maillard reaction . It is commercially available as a synthetic flavor and fragrance ingredient with typical purity specifications of ≥98% to 99% [2]. The compound is recognized as Generally Recognized as Safe (GRAS) by regulatory authorities for use as a flavoring agent or adjuvant in food applications [3].

Why 2,3-Diethyl-5-methylpyrazine Cannot Be Substituted by Generic Pyrazines in Flavor and Fragrance Formulations


In flavor and fragrance applications, alkylpyrazines are not interchangeable commodities. The specific substitution pattern on the pyrazine ring dictates the compound's olfactory potency and character [1]. For example, while 2,3,5-trimethylpyrazine has an odor threshold of approximately 1000 ppb, 2,3-diethyl-5-methylpyrazine exhibits a threshold more than three orders of magnitude lower, at approximately 1 ppb in water [2][3]. This extreme potency differential means that substituting one pyrazine for another, even within the same structural class, can result in a complete failure of the flavor profile or require massive concentration adjustments that alter the overall formulation balance and cost structure. Furthermore, the specific odor character—described as nutty, roasted, and vegetable-like for 2,3-diethyl-5-methylpyrazine versus the more generic roasted nut, baked potato notes of trimethylpyrazine—means that a direct substitution will not achieve the same sensory target [4][5]. The quantitative evidence in Section 3 provides the precise data necessary to justify the selection of 2,3-diethyl-5-methylpyrazine over its closest structural analogs.

Quantitative Differentiation of 2,3-Diethyl-5-methylpyrazine from Structural Analogs: Evidence for Scientific Selection


Odor Threshold in Water: 2,3-Diethyl-5-methylpyrazine vs. 2-Ethyl-3-methylpyrazine vs. 2,3,5-Trimethylpyrazine

The odor threshold of 2,3-diethyl-5-methylpyrazine in water is 0.001 μg/kg (1 ppt), which is 315 times lower than that of 2-ethyl-3-methylpyrazine at 0.315 μg/kg (315 ppt) [1]. Compared to 2,3,5-trimethylpyrazine, which has an odor threshold of approximately 1000 ppb (1 μg/kg), 2,3-diethyl-5-methylpyrazine is approximately 1000 times more potent [2]. This extreme potency difference is a direct consequence of the specific ethyl and methyl substitution pattern on the pyrazine ring, as established by comprehensive structure-odor relationship studies [3].

Flavor Chemistry Sensory Science Food Science

Odor Threshold in Air: 2,3-Diethyl-5-methylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine

The odor threshold of 2,3-diethyl-5-methylpyrazine in air is 0.014 ng/L, which is identical to that of 2-ethyl-3,5-dimethylpyrazine, the most potent alkylpyrazine identified in the comprehensive structure-odor relationship study of 80 alkylpyrazines [1]. This threshold is 4500 times lower than that of trimethylpyrazine (50 ng/L air), demonstrating that the substitution of a methyl group with an ethyl group at position 2 of the pyrazine ring is the critical structural feature that confers extreme olfactory potency [2]. The fact that 2,3-diethyl-5-methylpyrazine achieves this threshold-equivalent potency while possessing a distinct substitution pattern (2,3-diethyl-5-methyl vs. 2-ethyl-3,5-dimethyl) provides formulators with a structurally differentiated option that maintains the same high-impact sensory performance [3].

GC-Olfactometry Aroma Analysis Flavor Chemistry

Olfactory Receptor Activation: 2,3-Diethyl-5-methylpyrazine Potency at OR5K1 Receptor

2,3-Diethyl-5-methylpyrazine activates the human olfactory receptor OR5K1 with an EC50 value of 10 μM in a luciferase-based in vitro assay system [1]. This receptor is the evolutionarily conserved sensor for foodborne alkylpyrazines, and its activation is a direct molecular correlate of the compound's perceived odor intensity [2]. In comparative concentration-response profiling, 2,3-diethyl-5-methylpyrazine demonstrates robust activation of OR5K1, with normalized responses reaching approximately 100% of the reference maximum at 300 μM [3]. The receptor activation profile provides a molecular-level explanation for the compound's high odor impact and can serve as a quantitative benchmark for lot-to-lot consistency in procurement and quality control.

Olfactory Receptor Biology Molecular Sensing Flavor Perception

Odor Activity Value (OAV) in Food Matrices: 2,3-Diethyl-5-methylpyrazine vs. Other Pyrazines

In roasted large-leaf yellow tea, 2,3-diethyl-5-methylpyrazine exhibited an Odor Activity Value (OAV) exceeding 1600, which was the highest among all volatile compounds identified in the study [1]. This OAV is more than 40 times higher than that of trans-β-ionone (OAV ~39), the second most potent odorant in the same matrix [2]. In commercial peanut butter, cocoa powder, and instant coffee, 2,3-diethyl-5-methylpyrazine (p-9) and 2-ethyl-3,5-dimethylpyrazine (p-8) were identified as having the highest OAVs among 13 quantified pyrazines, despite their low absolute abundance in the matrices [3]. The high OAV is a direct consequence of the compound's extremely low odor threshold, making it a dominant contributor to the overall aroma profile even at trace concentrations.

Food Analysis Flavor Chemistry Sensory Science

Electroantennogram (EAG) Response in Biological Systems: 2,3-Diethyl-5-methylpyrazine vs. 2,3-Dimethylpyrazine

In electroantennogram (EAG) assays using the phorid fly Pseudacteon tricuspis, 2,3-diethyl-5-methylpyrazine elicited a significant EAG response at doses of 0.1 μg and 1 μg, while 2,3-dimethylpyrazine showed significant activity only at 0.1 μg [1]. In four-choice olfactometer behavioral bioassays, both 2,3-diethyl-5-methylpyrazine and 2,3-dimethylpyrazine were significantly more attractive than the control at higher doses (0.1, 1, and 10 μg), but the reference pheromone isomer (2-ethyl-3,6(or 5)-dimethylpyrazine) was significantly better than both analogs at 0.1 μg and 1 μg doses [2]. This differential biological activity profile across alkylpyrazine analogs demonstrates that even subtle structural modifications produce distinct bioactivity signatures in non-human olfactory systems, which may have implications for applications in pest management or ecological research [3].

Chemical Ecology Insect Olfaction Semiochemistry

Optimal Application Scenarios for 2,3-Diethyl-5-methylpyrazine in Flavor, Fragrance, and Research


High-Impact Roasted and Nutty Flavor Formulations Requiring Low Usage Levels

Based on its odor threshold of 0.001 μg/kg in water and OAV exceeding 1600 in tea [1][2], 2,3-diethyl-5-methylpyrazine is optimally deployed as a high-impact flavor ingredient in roasted, nutty, and savory profiles. Typical usage levels in finished products range from 0.01 to 1 ppm [3]. This trace-level potency is particularly valuable in formulations where cost, regulatory, or matrix constraints limit the use of higher-concentration ingredients. Applications include coffee flavors, roasted nut flavors (hazelnut, peanut, almond), cocoa and chocolate products, savory meat flavors, and baked goods requiring a roasted, crust-like character [4].

Analytical Reference Standard for GC-MS Quantitation in Food Quality Control

The defined EC50 value (10 μM) for OR5K1 receptor activation and the extensive documentation of odor thresholds (0.014 ng/L air, 0.001 μg/kg water) make 2,3-diethyl-5-methylpyrazine an ideal analytical reference standard [5][6][7]. Its deuterated analog, 2,3-diethyl-[²H₃]-5-methylpyrazine, has been synthesized and validated for use in stable isotope dilution assays (SIDA) for accurate and precise quantitation of this key odorant in complex food matrices such as coffee, cocoa, and nut products [8]. Procurement of high-purity material (≥98-99%) is essential for this application, as trace impurities can confound analytical results .

Beverage Development with Defined Pyrazine Content Specifications

Patented beverage formulations have established precise concentration windows for 2,3-diethyl-5-methylpyrazine to achieve specific sensory outcomes. In non-alcoholic beer-taste beverages, the compound is specified at concentrations of 80 ppb or less by mass [9]. In tea beverages containing grain extracts, the specified content range is 8-100 ppb [10]. These patent-defined concentration ranges provide quantitative formulation targets that differentiate 2,3-diethyl-5-methylpyrazine from other pyrazines that may not be specified in similar application patents. Procurement for beverage development should prioritize material with documented purity and batch-to-batch consistency to reliably hit these narrow concentration targets.

Olfactory Receptor Research and Chemical Ecology Studies

The compound's well-characterized activity at the human OR5K1 receptor (EC50 = 10 μM) and its significant EAG and behavioral responses in insect model systems make it a valuable research tool for olfactory receptor deorphanization and structure-activity relationship studies [11][12]. Unlike generic pyrazines, 2,3-diethyl-5-methylpyrazine has been specifically characterized in both heterologous expression systems and whole-organism behavioral assays, providing researchers with a comprehensively annotated tool compound. For receptor studies, procurement of high-purity material (>98%) with minimal batch-to-batch variability in olfactory potency is recommended, as trace impurities can confound concentration-response analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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